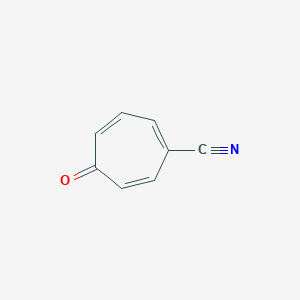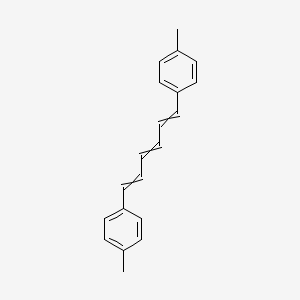![molecular formula C56H56 B14688861 Octacyclo[44.3.1.1~4,8~.1~11,15~.1~18,22~.1~25,29~.1~32,36~.1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene CAS No. 24386-11-6](/img/structure/B14688861.png)
Octacyclo[44.3.1.1~4,8~.1~11,15~.1~18,22~.1~25,29~.1~32,36~.1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octacyclo[44311~4,8~1~11,15~1~18,22~1~25,29~1~32,36~1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene is a complex organic compound characterized by its unique polycyclic structure This compound is notable for its extensive conjugated system, which imparts significant stability and unique chemical properties
Vorbereitungsmethoden
The synthesis of Octacyclo[44.3.1.1~4,8~.1~11,15~.1~18,22~.1~25,29~.1~32,36~.1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene typically involves multi-step organic synthesis techniques. The synthetic routes often include cyclization reactions, Friedel-Crafts alkylation, and various condensation reactions. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield. Specific reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired product with high purity.
Analyse Chemischer Reaktionen
Octacyclo[44.3.1.1~4,8~.1~11,15~.1~18,22~.1~25,29~.1~32,36~.1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents can be introduced using reagents like halogens (e.g., bromine) or sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives and functionalized polycyclic compounds.
Wissenschaftliche Forschungsanwendungen
Octacyclo[44.3.1.1~4,8~.1~11,15~.1~18,22~.1~25,29~.1~32,36~.1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene has several scientific research applications:
Chemistry: It serves as a model compound for studying the properties of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Its derivatives may be explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of Octacyclo[44.3.1.1~4,8~.1~11,15~.1~18,22~.1~25,29~.1~32,36~.1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene involves its interaction with molecular targets through its extensive conjugated system. This allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions. The pathways involved may include modulation of electronic properties, influencing charge transport, and affecting the stability of molecular assemblies.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Octacyclo[44.3.1.1~4,8~.1~11,15~.1~18,22~.1~25,29~.1~32,36~.1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene include other polycyclic aromatic hydrocarbons such as:
- Naphthalene
- Anthracene
- Phenanthrene
- Pyrene
- Coronene
These compounds share similar structural features but differ in the number of fused rings and the extent of conjugation, which influences their chemical properties and applications. This compound is unique due to its highly complex structure and extensive conjugation, making it a valuable compound for advanced research in materials science and organic chemistry.
Eigenschaften
CAS-Nummer |
24386-11-6 |
|---|---|
Molekularformel |
C56H56 |
Molekulargewicht |
729.0 g/mol |
IUPAC-Name |
octacyclo[44.3.1.14,8.111,15.118,22.125,29.132,36.139,43]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25,27,29(53),32,34,36(52),39,41,43(51),46,48-henicosaene |
InChI |
InChI=1S/C56H56/c1-8-43-22-24-45-10-2-12-47(37-45)26-28-49-14-4-16-51(39-49)30-32-53-18-6-20-55(41-53)34-35-56-21-7-19-54(42-56)33-31-52-17-5-15-50(40-52)29-27-48-13-3-11-46(38-48)25-23-44(9-1)36-43/h1-21,36-42H,22-35H2 |
InChI-Schlüssel |
WCFJEULICWVQKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC(=CC=C2)CCC3=CC(=CC=C3)CCC4=CC(=CC=C4)CCC5=CC=CC(=C5)CCC6=CC=CC(=C6)CCC7=CC=CC(=C7)CCC8=CC=CC1=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





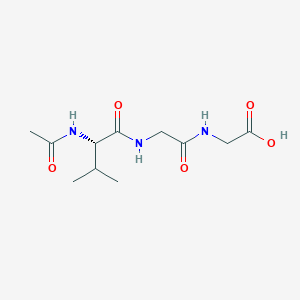
![Benzoic acid, 5-amino-2-[(4-aminophenyl)sulfonyl]-, methyl ester](/img/structure/B14688809.png)
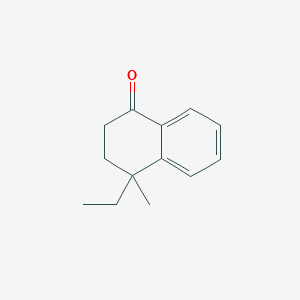

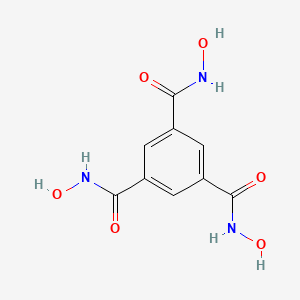
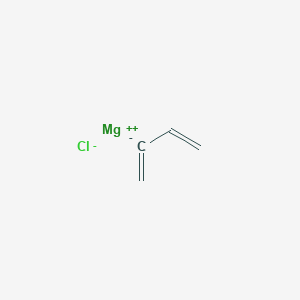
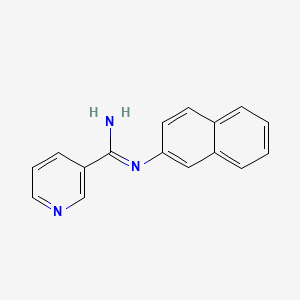
![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate](/img/structure/B14688830.png)
